Carbon monosulfide

Description

Structure

3D Structure

Properties

IUPAC Name |

methanidylidynesulfanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CS/c1-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXHPZXWIPWDXHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

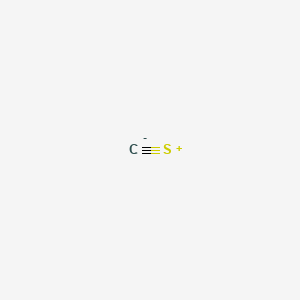

Canonical SMILES |

[C-]#[S+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

69822-67-9 | |

| Record name | Carbon sulfide (CS), homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69822-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00183645 | |

| Record name | Carbon sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00183645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

44.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2944-05-0 | |

| Record name | Thiocarbonyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2944-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbon sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002944050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbon sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00183645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Electronic Structure of Carbon Monosulfide: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the electronic structure of the carbon monosulfide (CS) molecule. A diatomic species isoelectronic with carbon monoxide, CS is of significant interest in astrophysics, combustion chemistry, and as a ligand in organometallic chemistry. This document details the theoretical and experimental understanding of its ground and excited electronic states, spectroscopic constants, and bonding characteristics. Methodologies for the gas-phase synthesis of this transient molecule and its characterization via ultraviolet photoelectron spectroscopy and microwave spectroscopy are presented. Furthermore, a key reaction pathway of CS in the interstellar medium is visualized to illustrate its role in the formation of more complex sulfur-bearing organic molecules. This guide is intended for researchers, scientists, and professionals in drug development and related fields who require a detailed understanding of this fundamental molecule.

Introduction

This compound (CS) is a diatomic molecule composed of a carbon and a sulfur atom. It is the sulfur analog of the highly stable carbon monoxide (CO) molecule.[1] However, unlike CO, CS is a reactive and unstable species under normal conditions, readily polymerizing to a brown-black solid.[1] Its transient nature makes it a challenging molecule to study experimentally. Despite its instability, CS has been detected in the interstellar medium, circumstellar envelopes, and in comets, highlighting its importance in astrochemistry.[2] In the laboratory, it is typically generated in the gas phase from the dissociation of carbon disulfide (CS₂).[2]

Understanding the electronic structure of CS is fundamental to elucidating its reactivity, spectroscopic signatures, and role in various chemical environments. This guide synthesizes the current knowledge on the electronic states, bonding, and key properties of the CS molecule, supported by quantitative data and descriptions of experimental and computational methodologies.

Electronic Configuration and Molecular Orbitals

The this compound molecule has a total of 10 valence electrons, which occupy molecular orbitals formed from the valence atomic orbitals of carbon (2s, 2p) and sulfur (3s, 3p). The ground electronic state of CS is designated as X¹Σ⁺.[2] This state is characterized by a triple bond between the carbon and sulfur atoms, analogous to carbon monoxide.[1][2] The molecule has a linear geometry.

The molecular orbital configuration for the valence electrons in the ground state is (σ)²(σ*)²(π)⁴(σ)². The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding its chemical reactivity.

Quantitative Spectroscopic and Molecular Data

The electronic structure of this compound has been extensively characterized by various spectroscopic techniques and computational methods. The key quantitative data are summarized in the tables below.

Table 1: Spectroscopic Constants for the Ground Electronic State (X¹Σ⁺) of ¹²C³²S

| Parameter | Symbol | Value | Unit | Reference(s) |

| Vibrational Constant | ωe | 1285.155 | cm⁻¹ | [3] |

| Anharmonicity Constant | ωe xe | 6.502605 | cm⁻¹ | [3] |

| Rotational Constant | Be | 0.8200436 | cm⁻¹ | [3] |

| Vibration-Rotation Interaction | αe | 5.918345E-03 | cm⁻¹ | [3] |

| Internuclear Distance | re | 1.535 | Å | [3] |

| Dipole Moment | μ | 1.958 | D | [4] |

Table 2: Properties of Low-Lying Electronic States of ¹²C³²S

| State | Term Symbol | Electronic Energy (Te) | Vibrational Constant (ωe) | Internuclear Distance (re) |

| X | ¹Σ⁺ | 0 | 1285.15 cm⁻¹ | 1.535 Å |

| a | ³Π | 27790 cm⁻¹ | 95 cm⁻¹ | - |

| A | ¹Π | 38895.7 cm⁻¹ | 1077.3 cm⁻¹ | - |

| d | ³Δ | - | - | - |

| e | ³Σ⁻ | - | - | - |

| Data for excited states are often derived from the analysis of perturbations in the A¹Π state and can vary between different deperturbed models. The internuclear distances for many excited states are not precisely determined. |

Table 3: Bond Dissociation Energy of this compound

| Parameter | Value | Unit | Reference(s) |

| Bond Dissociation Energy (D₀) | ~7.21 | eV | [5] |

| Bond Dissociation Energy (D₀) | ~645 | kJ/mol | [2] |

Experimental Protocols

The study of the electronic structure of transient species like this compound requires specialized experimental techniques for its generation and characterization.

Synthesis of Gas-Phase this compound

This compound is commonly produced in the gas phase by the decomposition of carbon disulfide (CS₂). A widely used method involves a high-frequency or microwave discharge.

Methodology: High-Frequency Discharge of Carbon Disulfide

-

Precursor Handling: Carbon disulfide (CS₂) is a volatile and flammable liquid. It should be handled in a well-ventilated fume hood. The liquid CS₂ is typically placed in a glass reservoir connected to a vacuum line.

-

Vacuum System: The synthesis is carried out in a low-pressure environment. A vacuum system consisting of a rotary pump and a diffusion or turbomolecular pump is used to evacuate the reaction chamber to a base pressure typically in the range of 10⁻⁶ to 10⁻⁵ torr.

-

Gas Flow: A controlled flow of CS₂ vapor is introduced into a quartz or Pyrex discharge tube. The flow rate is regulated by a needle valve, and the pressure in the discharge region is maintained at a low level, often in the range of a few hundred millitorr.

-

Electrical Discharge: A high-frequency (AC) or microwave (e.g., 2.45 GHz) discharge is applied to the flowing CS₂ gas. The discharge provides the energy to break the C=S bonds in CS₂, producing CS radicals and sulfur atoms. The power of the discharge is a critical parameter that needs to be optimized for maximum CS production.

-

Purification: The gas stream exiting the discharge contains unreacted CS₂, CS, S atoms, and other sulfur-containing species. To isolate CS, the mixture is passed through a cold trap. A trap cooled to approximately -112°C can effectively condense out CS₂ and S₈, allowing a stream of about 85% pure CS to pass through for subsequent analysis.

Ultraviolet Photoelectron Spectroscopy (UPS)

UPS is a powerful technique for probing the energies of valence molecular orbitals. For transient species, the spectrometer must be coupled directly to the synthesis apparatus.

Methodology: UPS of this compound

-

Generation of CS: A continuous flow of CS is generated as described in the synthesis protocol. The gas stream is directed from the discharge zone into the ionization chamber of the photoelectron spectrometer.

-

Ionization Source: A helium discharge lamp is typically used to produce monochromatic ultraviolet radiation, most commonly He I (21.22 eV) or He II (40.8 eV). This radiation photoionizes the CS molecules.

-

Electron Energy Analysis: The kinetic energies of the ejected photoelectrons are measured using an electron energy analyzer (e.g., a hemispherical analyzer).

-

Detection: The energy-analyzed electrons are detected by an electron multiplier.

-

Data Acquisition: The photoelectron spectrum is recorded as a plot of the number of detected electrons versus their kinetic energy. The binding energy of the electrons in the molecular orbitals can then be calculated using the equation: BE = hν - KE, where BE is the binding energy, hν is the photon energy, and KE is the measured kinetic energy of the photoelectron.

-

Spectral Interpretation: The resulting spectrum will show bands corresponding to the ionization of electrons from the different valence molecular orbitals of CS. The fine structure within these bands can provide information about the vibrational frequencies of the resulting CS⁺ ion.

Microwave Spectroscopy

Microwave spectroscopy provides highly precise measurements of the rotational constants of molecules, from which accurate bond lengths can be determined.

Methodology: Microwave Spectroscopy of this compound

-

Sample Preparation: CS is produced in a flow system, as described previously, and passed through a waveguide or a resonant cavity within the microwave spectrometer. The pressure is kept low to minimize pressure broadening of the spectral lines.

-

Microwave Source and Detection: A monochromatic microwave source is swept over a range of frequencies. The radiation passes through the sample cell, and its absorption by the CS molecules is detected.

-

Spectral Analysis: The absorption lines in the microwave spectrum correspond to transitions between different rotational energy levels of the CS molecule in its ground vibrational state. The frequencies of these transitions are measured with high precision.

-

Determination of Rotational Constants: The measured transition frequencies are fitted to a model Hamiltonian for a diatomic molecule to determine the rotational constant (B), the centrifugal distortion constant (D), and other higher-order terms.

-

Calculation of Bond Length: From the rotational constant B, the moment of inertia (I) of the molecule can be calculated. For a diatomic molecule, the internuclear distance (bond length, r) can then be determined using the relationship I = μr², where μ is the reduced mass of the molecule.

Reactivity and Signaling Pathways

While CS is highly reactive and prone to polymerization, it also participates in more complex reaction networks, particularly in the unique environment of the interstellar medium.

Interstellar Formation of Methyl Mercaptan from this compound

In cold interstellar ices, CS can undergo a series of hydrogenation reactions to form more complex organic molecules. The reaction network leading to methyl mercaptan (CH₃SH) is a prime example of the role of CS in interstellar chemistry.[2] This pathway involves several radical and stable intermediate species.

Caption: Interstellar hydrogenation pathway of CS to CH₃SH.

Computational Approaches to the Electronic Structure of CS

Ab initio quantum chemical calculations are indispensable for studying the electronic structure of molecules like CS, providing insights that complement experimental data.

Methodology: A Typical Computational Workflow

-

Choice of Method: The selection of a computational method depends on the desired accuracy. For diatomic molecules, high-level methods like Multireference Configuration Interaction (MRCI) or Coupled Cluster (e.g., CCSD(T)) are often employed to accurately describe the potential energy surfaces of both ground and excited states.

-

Basis Set Selection: A suitable basis set, which is a set of mathematical functions used to build the molecular orbitals, is chosen. For high accuracy, large, flexible basis sets such as the augmented correlation-consistent basis sets (e.g., aug-cc-pVnZ, where n=T, Q, 5, etc.) are used.

-

Geometry Optimization: The molecular geometry (in this case, the C-S bond length) is optimized to find the minimum energy structure for a given electronic state.

-

Property Calculations: Once the geometry is optimized, various molecular properties can be calculated, including vibrational frequencies, rotational constants, dipole moments, and the energies of molecular orbitals.

-

Potential Energy Surface (PES) Scan: To study excited states and dissociation pathways, a PES scan is performed by calculating the electronic energy at a series of fixed bond lengths. This allows for the generation of potential energy curves for different electronic states.

-

Analysis and Comparison: The calculated properties are then compared with experimental data to validate the computational model. Discrepancies can point to complex electronic effects, such as perturbations between different electronic states.

Conclusion

The this compound molecule, despite its transient nature, possesses a rich and well-characterized electronic structure. Its ground state is a stable, triply bonded species, but it also has a manifold of low-lying excited states that influence its spectroscopy and reactivity. The combination of advanced experimental techniques, such as ultraviolet photoelectron and microwave spectroscopies, with high-level computational methods has provided a detailed picture of the electronic properties of CS. This fundamental understanding is crucial for interpreting its role in diverse environments, from the vastness of the interstellar medium to controlled laboratory experiments, and provides a basis for predicting its interactions in more complex chemical systems.

References

Thermodynamic Properties of Gaseous Carbon Monosulfide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbon monosulfide (CS) is a diatomic molecule and the sulfur analog of carbon monoxide.[1] While unstable in condensed phases, it exists as a gas and has been observed in various environments, from laboratory plasmas to the interstellar medium.[1][2] Its high reactivity and transient nature make the experimental determination of its thermodynamic properties challenging, yet crucial for understanding its role in chemical physics, astrophysics, and as a potential ligand in coordination chemistry. This technical guide provides a comprehensive overview of the core thermodynamic properties of gaseous this compound, including its enthalpy of formation, entropy, heat capacity, and Gibbs free energy of formation. It further details the experimental and computational methodologies employed in determining these properties and illustrates key processes through logical diagrams.

Core Thermodynamic Properties

The thermodynamic properties of gaseous this compound have been determined through a combination of experimental measurements and theoretical calculations. The following tables summarize the key quantitative data.

Table 1: Standard Molar Thermodynamic Properties at 298.15 K

| Property | Symbol | Value | Units | Source(s) |

| Enthalpy of Formation | ΔfH° | 280.3 ± 4.2 | kJ/mol | [3] |

| Entropy | S° | 210.552 | J/mol·K | [3] |

| Gibbs Free Energy of Formation | ΔfG° | 247.3 | kJ/mol | Calculated |

| Heat Capacity (at constant pressure) | Cp | 29.802 | J/mol·K | [3] |

Note on Gibbs Free Energy of Formation: The standard Gibbs free energy of formation was calculated using the equation ΔfG° = ΔfH° - TΔS°, with T = 298.15 K and the values for ΔfH° and S° from the table. The standard entropy of formation (ΔfS°) was calculated from the standard molar entropies of CS(g), C(s, graphite), and S(s, rhombic).

Heat Capacity

The heat capacity of gaseous this compound is a function of temperature and can be calculated using the Shomate equation. The parameters for this equation are provided in Table 2, sourced from the NIST-JANAF Thermochemical Tables.[3]

The Shomate equation is expressed as: Cp(t) = A + B·t + C·t2 + D·t3 + E/t2 where:

-

t = temperature in Kelvin / 1000

-

Cp = heat capacity in J/mol·K

-

A, B, C, D, and E are the Shomate parameters.

Table 2: Shomate Equation Parameters for Gaseous this compound

| Parameter | Value (298 K - 600 K) | Value (600 K - 6000 K) |

| A | 21.76387 | 34.47721 |

| B | 24.99890 | 2.966255 |

| C | -8.095581 | -0.950722 |

| D | -4.563949 | 0.113718 |

| E | 0.126372 | -0.997482 |

Source: Chase, M.W., Jr., NIST-JANAF Themochemical Tables, Fourth Edition, J. Phys. Chem. Ref. Data, Monograph 9, 1-1951 (1998).[3]

Experimental and Computational Protocols

The determination of the thermodynamic properties of a transient species like gaseous CS requires specialized techniques. Below are detailed descriptions of the key experimental and computational methodologies that have been employed.

Experimental Methodologies

1. Generation of Gaseous this compound:

A common method for producing gaseous this compound for experimental study is through a high-voltage AC discharge in carbon disulfide (CS₂) vapor.[2]

-

Apparatus: A flow system is typically used, where CS₂ vapor at low pressure is passed through a quartz tube. Two electrodes within the tube are connected to a high-voltage AC power source.

-

Procedure: The AC discharge provides the energy to dissociate the CS₂ molecules into CS and a sulfur radical. The resulting gas mixture, which also contains undissociated CS₂, is then rapidly passed into the measurement region of the spectrometer or other analytical instrument. To increase the purity of the CS stream, the mixture can be passed through a cold trap (e.g., at -112°C) to condense out the less volatile CS₂ and other sulfur species.[2]

2. Photoionization Mass Spectrometry (PIMS) for Enthalpy of Formation:

Photoionization mass spectrometry is a powerful technique for determining the ionization energies of molecules and the appearance energies of fragment ions, which can be used to derive bond dissociation energies and, subsequently, enthalpies of formation. The work of Dibeler and Walker (1967) on CS₂ provided data relevant to the thermochemistry of CS.[4]

-

Apparatus: A photoionization mass spectrometer consists of a vacuum ultraviolet (VUV) light source (e.g., a hydrogen discharge lamp or synchrotron radiation), a monochromator to select a narrow band of wavelengths, an ionization chamber where the sample gas interacts with the VUV photons, a mass analyzer (e.g., a magnetic sector or quadrupole) to separate the ions based on their mass-to-charge ratio, and a detector to count the ions.

-

Procedure: A beam of monochromatic VUV photons is directed into the ionization chamber containing the sample gas (in this case, the products of a CS₂ discharge). As the photon energy is scanned, the number of parent and fragment ions is recorded as a function of photon energy, generating photoionization efficiency curves. The onset of the ionization curve for CS corresponds to its ionization energy. The appearance energy of the CS⁺ fragment from the photoionization of CS₂ can be used in a thermochemical cycle to determine the bond dissociation energy of the C-S bond in CS₂, which in turn is used to calculate the enthalpy of formation of CS.

3. Microwave and Millimeter-Wave Spectroscopy for Molecular Constants:

Spectroscopic techniques, particularly in the microwave and millimeter-wave regions, are used to determine the rotational constants of molecules with high precision. These constants are directly related to the molecule's geometry and can be used in statistical mechanics calculations to determine entropy and heat capacity.

-

Apparatus: A millimeter-wave spectrometer typically consists of a radiation source (e.g., a klystron or a solid-state Gunn diode), a waveguide to direct the radiation, an absorption cell containing the gas sample, and a detector.

-

Procedure: Gaseous CS is produced as described above and flowed into the absorption cell. The frequency of the millimeter-wave radiation is swept, and the absorption of radiation by the sample is detected. The frequencies of the absorption lines correspond to transitions between rotational energy levels. By fitting these transition frequencies to a theoretical model, highly accurate values for the rotational constants (like Be and De) and the internuclear distance can be obtained.[5] These spectroscopic constants are fundamental for calculating the rotational and vibrational partition functions, which are essential for determining thermodynamic properties like entropy and heat capacity.[2][5]

Computational Methodologies

Ab Initio Calculations:

Ab initio (from first principles) quantum chemistry methods are used to solve the Schrödinger equation for a molecule to determine its electronic structure and properties, including its energy.[6][7] These methods are crucial for calculating the thermodynamic properties of species that are difficult to study experimentally.

-

Procedure:

-

Selection of Method and Basis Set: A theoretical method, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP4), or Coupled Cluster (CC), is chosen. A basis set, which is a set of mathematical functions used to describe the atomic orbitals, is also selected (e.g., 6-31G*, cc-pVTZ). The choice of method and basis set determines the accuracy and computational cost of the calculation.

-

Geometry Optimization: The geometry of the molecule (in this case, the C-S bond length) is systematically varied to find the structure with the minimum energy.

-

Frequency Calculation: At the optimized geometry, the vibrational frequencies of the molecule are calculated. These are necessary for determining the zero-point vibrational energy (ZPVE) and the vibrational contribution to the thermodynamic properties.

-

Energy Calculation: A high-accuracy single-point energy calculation is often performed at the optimized geometry using a more sophisticated method and/or a larger basis set.

-

Thermochemical Calculation: The calculated electronic energy, ZPVE, and vibrational frequencies are used in statistical mechanics formulas to compute the enthalpy, entropy, and heat capacity of the molecule at a given temperature. The enthalpy of formation can be calculated using the atomization energy method, which involves subtracting the calculated energies of the constituent atoms from the molecule's total energy and then using the known experimental enthalpies of formation of the gaseous atoms.

-

Logical and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to the study of gaseous this compound.

Caption: Workflow for the generation of gaseous this compound.

Caption: Generalized workflow for spectroscopic analysis of gaseous CS.

Conclusion

This technical guide has summarized the key thermodynamic properties of gaseous this compound and provided an overview of the experimental and computational methods used for their determination. The transient and reactive nature of CS necessitates the use of specialized techniques, such as in-situ generation coupled with sensitive spectroscopic and mass spectrometric detection methods. Computational chemistry plays a vital and complementary role in predicting and validating these properties. The data and methodologies presented herein are essential for researchers and professionals working in fields where the chemistry of this fundamental sulfur-containing molecule is of importance.

References

Carbon Monosulfide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbon monosulfide (CS), the sulfur analog of carbon monoxide, is a diatomic molecule of significant interest in fields ranging from astrochemistry to synthetic organic chemistry. First identified in the laboratory in the mid-19th century, its transient and reactive nature has presented both challenges and opportunities for scientific investigation. This guide provides an in-depth overview of the discovery, history, synthesis, and characterization of this compound. It includes detailed experimental protocols for its generation and analysis, a compilation of its key physicochemical properties, and a discussion of its reactivity, all presented to aid researchers in harnessing the potential of this unique molecule.

Discovery and History

The scientific journey of this compound began in the laboratory in the 1860s. Early observations in 1868 and 1872 noted the formation of a brown polymeric mass when carbon disulfide (CS₂) was exposed to sunlight, hinting at the existence of an unstable intermediate.[1][2][3] However, it was not until much later that the gaseous CS molecule was definitively identified and characterized.

A pivotal moment in the history of this compound was its detection in the interstellar medium (ISM) in 1971 through radio astronomy observations of the Orion Nebula.[4] This discovery established CS as one of the first sulfur-bearing molecules to be identified in space and highlighted its importance in astrochemistry.[4] Subsequent observations have found this compound in a variety of astronomical environments, including molecular clouds, circumstellar envelopes, and even the stratosphere of Jupiter following the impact of Comet Shoemaker-Levy 9 in 1994.[4] In the laboratory, the development of techniques to handle this highly reactive and explosive species has been crucial for its study and utilization in chemical synthesis.[2]

Physicochemical Properties of this compound

This compound is a diatomic molecule with a carbon and a sulfur atom connected by a triple bond.[1] It is isoelectronic with carbon monoxide but is significantly more reactive and thermodynamically unstable, readily polymerizing under normal conditions.[1][4] A summary of its key quantitative properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | CS | [1] |

| Molar Mass | 44.07 g·mol⁻¹ | [1] |

| Bond Length (C≡S) | 1.535 Å | [5] |

| Bond Dissociation Energy | ~645 kJ/mol | [4] |

| Ground Electronic State | ¹Σ⁺ | [4] |

| Vibrational Frequency (ωe) | 1285.155 cm⁻¹ | [5] |

| Dipole Moment | 1.958 D | [6] |

| Ionization Energy | 11.330 ± 0.010 eV | [5] |

| Appearance | Reddish crystalline powder (polymer) | [1] |

| Infrared Absorption | Strong band around 1285 cm⁻¹ | [4] |

Table 1: Key Physicochemical Properties of this compound

Synthesis and Characterization

The generation of monomeric this compound in the laboratory requires specific conditions to overcome its inherent instability and tendency to polymerize. The most common precursor for CS synthesis is carbon disulfide (CS₂).

Experimental Protocol: Synthesis of this compound via High-Voltage AC Discharge

This protocol describes a method for producing gaseous this compound for synthetic applications.

Materials:

-

Carbon disulfide (CS₂), high purity

-

High-voltage AC power supply (e.g., neon sign transformer)

-

Glass discharge tube with tungsten electrodes

-

Vacuum pump

-

Cold trap (-112°C, e.g., slush bath of acetone (B3395972) and dry ice)

-

Schlenk line or similar inert atmosphere setup

Procedure:

-

Apparatus Setup: Assemble the glass discharge tube, ensuring the tungsten electrodes are securely in place. Connect the discharge tube to a vacuum line equipped with a cold trap.

-

Evacuation: Evacuate the entire system to a low pressure (typically < 1 Torr).

-

Introduction of CS₂: Introduce a stream of CS₂ vapor into the discharge tube. The pressure should be maintained at a low level (e.g., 0.1-1 Torr).

-

Initiation of Discharge: Apply a high-voltage AC across the tungsten electrodes. A visible glow discharge will be observed in the tube. The discharge facilitates the decomposition of CS₂ into CS and a sulfur radical.

-

Reaction: CS₂ → CS + S

-

-

Purification: Pass the gas mixture exiting the discharge tube through the cold trap held at -112°C. This will condense unreacted CS₂ and other less volatile byproducts like elemental sulfur (S₈) and carbon subsulfide (C₃S₂), allowing a stream of approximately 85% pure CS gas to pass through.

-

Collection/Use: The purified CS gas can be used immediately in subsequent reactions or condensed at a lower temperature for short-term storage.

Safety Precautions: Carbon disulfide is highly flammable and toxic. This compound is explosive in its monomeric form. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Characterization Methods

Due to its transient nature, the characterization of this compound often relies on spectroscopic techniques capable of analyzing gaseous species in situ.

Microwave Spectroscopy: This technique is invaluable for determining the rotational constants, bond length, and dipole moment of CS with high precision. The sample is introduced into a waveguide, and its absorption of microwave radiation is measured.

Infrared (IR) Spectroscopy: The C≡S triple bond has a strong characteristic stretching vibration at approximately 1285 cm⁻¹.[4] Gas-phase IR spectroscopy can be used to monitor the production of CS and study its vibrational energy levels.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic transitions of CS can be observed in the UV-Vis region, providing information about its excited electronic states.

Reactivity and Signaling Pathways

This compound is a highly reactive molecule that participates in a variety of chemical transformations. Its reactivity stems from the accessible pi orbitals of the C≡S triple bond and the polarity of the molecule.

General Reactivity

CS is known to react with a range of chemical species, including:

-

Halogens: It reacts readily with halogens.

-

Amines and Thiols: It undergoes reactions with basic amines and thiols.[7]

-

Lewis and Brønsted Acids and Bases: It can react with both acids and bases.[7]

-

Polymerization: In the absence of other reactants, CS readily polymerizes to form a stable brown-black solid with the empirical formula (CS)ₓ.[1] This polymerization can be explosive.[7]

Caption: General reactivity of this compound.

Role in Astrochemistry

In the interstellar medium, this compound is involved in a network of reactions that contribute to the formation of more complex sulfur-bearing organic molecules.

One key formation pathway for CS in molecular clouds is the reaction between the methylidyne radical (CH) and atomic sulfur (S).[1]

-

Formation: CH + S → CS + H

A significant destruction mechanism for CS in these environments is its reaction with atomic oxygen (O).[4]

-

Destruction: CS + O → CO + S

These formation and destruction pathways are crucial for understanding the abundance of CS and other sulfur-containing molecules in space.

Caption: Key astrochemical pathways of this compound.

Conclusion

This compound, a molecule with a rich history spanning from early laboratory curiosities to its detection in the vastness of interstellar space, continues to be a subject of intense scientific interest. Its high reactivity, while posing experimental challenges, also makes it a valuable intermediate in chemical synthesis. This guide has provided a foundational understanding of its discovery, properties, synthesis, and reactivity, with the aim of equipping researchers with the knowledge to explore and utilize this fascinating molecule in their own work. Further research into the controlled synthesis and reactions of this compound will undoubtedly open new avenues in materials science, drug development, and our understanding of the chemical universe.

References

- 1. astrobiology.com [astrobiology.com]

- 2. Gas-Phase Reactions of H2CS and H2CO with CN: Similarities and Differences from a Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Gas phase Elemental abundances in Molecular cloudS (GEMS) - III. Unlocking the CS chemistry: the CS+O reaction | Astronomy & Astrophysics (A&A) [aanda.org]

- 5. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

- 6. This compound [webbook.nist.gov]

- 7. tandfonline.com [tandfonline.com]

Carbon Monosulfide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of carbon monosulfide (CS), a reactive diatomic molecule with significant implications in various chemical research fields. This document details its fundamental identifiers, experimental protocols for its generation and characterization, and its key reactive properties, presenting all quantitative data in structured tables and visualizing complex processes with detailed diagrams.

Core Identifiers and Properties of this compound

This compound, the sulfur analog of carbon monoxide, is a transient species that has been observed in the gas phase in both laboratory settings and the interstellar medium.[1] Due to its high reactivity and propensity to polymerize, it is not stable as a solid or liquid under standard conditions.[1]

| Identifier Type | Value |

| CAS Number | 2944-05-0 |

| Molecular Formula | CS |

| Molecular Weight | 44.077 g/mol |

| IUPAC Name | sulfanylidenecarbon |

| InChI | InChI=1S/CS/c1-2 |

| InChIKey | DXHPZXWIPWDXHJ-UHFFFAOYSA-N |

| Canonical SMILES | C#S |

| PubChem CID | 108054 |

Experimental Protocols

The generation and study of this compound require specialized experimental techniques due to its inherent instability. The following sections provide detailed methodologies for its synthesis, purification, and characterization.

Synthesis of this compound via Silent Electric Discharge of Carbon Disulfide

A common and effective method for producing gaseous this compound is through the decomposition of carbon disulfide (CS₂) in a silent electric discharge.

Materials and Equipment:

-

Carbon disulfide (CS₂), high purity

-

Inert gas (e.g., Argon, Helium)

-

Glass vacuum line system

-

High-voltage AC power supply (e.g., Tesla coil)

-

Discharge tube with concentric electrodes

-

Cold traps (liquid nitrogen)

-

Pressure gauge (e.g., McLeod or Pirani gauge)

-

Flow meters

Procedure:

-

System Preparation: Assemble the vacuum line system, ensuring all connections are vacuum-tight. The system should include an inlet for the CS₂/inert gas mixture, the discharge tube, and a series of cold traps. Evacuate the entire system to a low pressure (typically < 10⁻³ torr).

-

Reactant Mixture Preparation: Prepare a gaseous mixture of carbon disulfide and an inert gas. The concentration of CS₂ is typically kept low (e.g., 1-5%) to control the reaction rate and prevent excessive polymerization.

-

Initiation of Discharge: Introduce the gas mixture into the discharge tube at a controlled flow rate. Apply a high-voltage AC potential across the electrodes to initiate a silent electric discharge. The discharge appears as a characteristic glow within the tube.

-

Reaction: The electric discharge provides the energy to dissociate carbon disulfide into this compound and a sulfur radical: CS₂ → CS + S

-

Product Trapping and Purification: The gas stream exiting the discharge tube, containing unreacted CS₂, CS, sulfur, and other minor byproducts, is passed through a series of cold traps. A trap cooled with a slush bath (e.g., -112 °C) can be used to condense and remove most of the unreacted CS₂, allowing for the collection of a gas stream enriched in this compound.[1] Elemental sulfur will deposit on the walls of the tubing downstream of the discharge.

References

Carbon Monosulfide and Carbon Monoxide: A Technical Deep-Dive into an Isoelectronic Relationship

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides an in-depth comparison of the isoelectronic molecules carbon monoxide (CO) and carbon monosulfide (CS). It explores their electronic structures, physicochemical properties, and chemical reactivity, with a particular focus on their roles as ligands in transition metal complexes. Detailed experimental protocols for the generation of CS and the synthesis of metal thiocarbonyls are provided for practical application in a research setting.

Introduction to the Isoelectronic Pair: CO and CS

Carbon monoxide (CO) is a diatomic molecule of fundamental importance in chemistry, industry, and biology.[1][2] Its sulfur analogue, this compound (CS), is also a diatomic molecule with the same number of valence electrons (10), making them an isoelectronic pair. While CO is a stable gas, CS is a highly reactive and transient species that readily polymerizes under normal conditions.[3][4] This inherent instability has historically limited the study of CS chemistry. However, understanding the similarities and, more importantly, the differences between these two molecules provides valuable insights into bonding, reactivity, and ligand design. This guide will dissect their relationship from fundamental principles to practical synthesis.

Electronic Structure and Bonding: A Molecular Orbital Perspective

The isoelectronic nature of CO and CS means they share a similar molecular orbital (MO) framework, consisting of a σ bond and two π bonds, leading to a formal triple bond.[2][3] Both molecules have a ¹Σ⁺ electronic ground state.[3] However, the difference in electronegativity and the energy levels of the valence atomic orbitals between oxygen and sulfur leads to significant distinctions in their electronic properties and reactivity.

The 2s and 2p atomic orbitals of oxygen are lower in energy than the 3s and 3p orbitals of sulfur. This results in a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) in CS compared to CO. The HOMO in both molecules is the 3σ orbital, which is primarily localized on the carbon atom, making it the primary site for σ-donation to metal centers.[5][6] The LUMOs are the degenerate π* anti-bonding orbitals.

Caption: Qualitative MO diagrams for CO and CS.

Comparative Physicochemical Properties

The structural and energetic differences between carbon monoxide and this compound are clearly reflected in their fundamental physicochemical properties. The C-S bond is significantly longer and weaker than the C-O bond, which is among the strongest chemical bonds known.[2][3] These differences are quantified in the table below.

| Property | Carbon Monoxide (CO) | This compound (CS) | Unit | Reference |

| Bond Length (rₑ) | 1.128 | ~1.534 | Å | [3][7] |

| Bond Dissociation Energy (D₀) | 1072 | ~645 | kJ/mol | [2][3] |

| Harmonic Vibrational Frequency (ωₑ) | 2169.8 | ~1285 | cm⁻¹ | [3][7] |

| Ground State | ¹Σ⁺ | ¹Σ⁺ | - | [3] |

Reactivity as a Ligand in Coordination Chemistry

Both CO and CS are excellent ligands for transition metals, forming metal carbonyl and metal thiocarbonyl complexes, respectively.[1][8] Their bonding to a metal center is described by the Dewar-Chatt-Duncanson model, which involves two components:

-

σ-donation: The ligand donates electron density from its HOMO (3σ orbital) to an empty d-orbital on the metal.

-

π-backbonding: The metal donates electron density from a filled d-orbital back into the ligand's LUMO (π* anti-bonding orbitals).

Spectroscopic evidence indicates that CS is a superior π-acceptor (stronger backbonding) compared to CO.[8][9] This is attributed to the lower energy and more diffuse nature of the CS π* orbitals, which allows for better orbital overlap with the metal d-orbitals. The stronger backbonding in thiocarbonyl complexes results in a shorter M-C bond compared to analogous carbonyl complexes.[8] This increased electron donation into the C-S π* orbital weakens the C-S bond, which can be observed as a significant lowering of the ν(CS) stretching frequency in the IR spectrum compared to free CS.

Caption: Comparison of σ-donation and π-backbonding in metal-CO and metal-CS complexes.

Experimental Methodologies

Due to its instability, CS must be generated in situ for synthetic applications. The synthesis of metal thiocarbonyls often relies on precursors that can extrude a CS ligand, as the direct use of CS gas is challenging.[8]

Experimental Protocol 1: In Situ Generation of Gaseous this compound

This protocol describes the generation of CS gas via a high-voltage AC discharge through carbon disulfide (CS₂) vapor, a common and effective method for producing synthetic quantities.[4][10]

Materials:

-

Carbon disulfide (CS₂), analytical grade

-

High-voltage AC power supply (e.g., neon sign transformer)

-

Glass discharge tube with electrodes

-

Vacuum pump and manifold

-

Cold traps (e.g., Dewar flasks)

-

Cooling baths (e.g., ethanol (B145695)/dry ice at -78°C, pentane/liquid N₂ at -112°C)

Procedure:

-

Assemble the apparatus as shown in the workflow diagram. Ensure all glass joints are properly sealed with vacuum grease.

-

Evacuate the entire system using the vacuum pump.

-

Cool the first trap to -78°C to protect the pump from unreacted CS₂.

-

Introduce CS₂ vapor into the discharge tube at low pressure from a flask of liquid CS₂.

-

Apply a high-voltage AC current across the electrodes to initiate the discharge. A characteristic glow will appear in the tube as CS₂ dissociates into CS and sulfur radicals.

-

The gas mixture flows from the discharge tube through a second cold trap maintained at -112°C.[10] This trap condenses unreacted CS₂ while allowing the more volatile CS gas to pass through.

-

The resulting gas stream, now enriched in CS (approximately 85% pure), can be directed into a reaction vessel for immediate use in synthesis.[10]

Caption: Experimental workflow for the generation and purification of this compound gas.

Experimental Protocol 2: Synthesis of a Transition Metal Thiocarbonyl Complex

This protocol describes the synthesis of a rhodium thiocarbonyl complex, trans-[RhCl(CS)(PPh₃)₂], from Wilkinson's catalyst and CS₂. This method exemplifies the use of a common sulfur-containing reagent as a CS source via desulfurization.[8]

Materials:

-

Wilkinson's catalyst, [RhCl(PPh₃)₃]

-

Carbon disulfide (CS₂)

-

Triphenylphosphine (B44618) (PPh₃)

-

Ethanol, reagent grade

-

Schlenk line and glassware for inert atmosphere synthesis

-

Nitrogen or Argon gas

Procedure:

-

In a Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve Wilkinson's catalyst, [RhCl(PPh₃)₃], in a suitable solvent like ethanol or chloroform.

-

Add an excess of carbon disulfide (CS₂) to the solution. The solution will typically change color as the CS₂ coordinates to the rhodium center, forming an η²-CS₂ adduct, [RhCl(η²-CS₂)(PPh₃)₂].

-

Add an additional equivalent of triphenylphosphine (PPh₃) to the reaction mixture.

-

Heat the mixture to reflux. During this step, the added PPh₃ acts as a desulfurizing agent, abstracting a sulfur atom from the coordinated CS₂ ligand to form triphenylphosphine sulfide (B99878) (SPPh₃).

-

The reaction RhCl(CS₂)(PPh₃)₃ → RhCl(CS)(PPh₃)₂ + SPPh₃ proceeds, yielding the desired terminal thiocarbonyl complex.[8]

-

Upon cooling, the product, trans-[RhCl(CS)(PPh₃)₂], will precipitate from the solution.

-

Isolate the product by filtration, wash with cold ethanol to remove SPPh₃ and unreacted starting materials, and dry under vacuum.

-

Characterize the product using techniques such as IR spectroscopy (to identify the characteristic ν(CS) stretch), NMR spectroscopy, and X-ray crystallography.

Conclusion

The isoelectronic relationship between carbon monoxide and this compound provides a compelling case study in how changing a single atom in a simple molecule can dramatically alter its properties. While CO is stable and ubiquitous, CS is a reactive transient species. This difference in stability is a direct consequence of the weaker and longer C-S bond compared to the C-O bond. In coordination chemistry, these differences manifest in their ligand properties, with CS acting as a stronger π-acceptor ligand than CO. For researchers in inorganic synthesis, catalysis, and drug development, understanding these nuances is crucial for designing novel metal complexes and reactive intermediates. The ability to generate and utilize CS, despite its transient nature, opens avenues for creating unique molecular architectures and exploring new reaction pathways.

References

- 1. Metal carbonyl - Wikipedia [en.wikipedia.org]

- 2. Carbon monoxide - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

- 8. Transition metal thiocarbonyl complex - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

Interstellar Carbon Monosulfide: A Technical Guide to its Detection and Significance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Carbon monosulfide (CS) is a diatomic molecule analogous to carbon monoxide and is a key tracer of dense molecular gas in the interstellar medium (ISM).[1] Its rotational transitions are readily observable at millimeter wavelengths, providing valuable insights into the physical conditions, chemistry, and kinematics of star-forming regions, molecular clouds, and protoplanetary disks. This technical guide provides a comprehensive overview of the interstellar detection of CS, including its spectroscopic properties, observational methodologies, and astrochemical significance.

Quantitative Data on Interstellar this compound

The following tables summarize key quantitative data related to the interstellar detection of this compound and its isotopologues.

Table 1: Rotational Transitions of CS and its Isotopologues

This table presents a list of selected rotational transition frequencies for the most commonly observed isotopologues of this compound. These frequencies are crucial for the identification of CS in astronomical spectra.

| Isotopologue | Transition (J' - J") | Frequency (GHz) | Reference |

| ¹²C³²S | 1 - 0 | 48.9909549 | [2] |

| ¹²C³²S | 2 - 1 | 97.9809533 | [2] |

| ¹²C³²S | 3 - 2 | 146.9690287 | [2] |

| ¹²C³²S | 5 - 4 | 244.9355565 | [2] |

| ¹²C³²S | 7 - 6 | 342.8828503 | [2] |

| ¹²C³³S | 1 - 0 | 48.206945 | |

| ¹²C³³S | 2 - 1 | 96.412982 | |

| ¹²C³⁴S | 1 - 0 | 48.206945 | |

| ¹²C³⁴S | 2 - 1 | 96.412982 | |

| ¹²C³⁴S | 3 - 2 | 144.617101 | |

| ¹³C³²S | 1 - 0 | 46.247581 | |

| ¹³C³²S | 2 - 1 | 92.494308 |

Table 2: Observed Column Densities and Abundances of CS in Various Interstellar Environments

This table provides a compilation of observed column densities and fractional abundances of CS in a variety of well-studied interstellar sources. These values are derived from observations of different CS transitions and are indicative of the physical and chemical conditions in these regions.

| Source | Source Type | Column Density (N(CS)) (cm⁻²) | Fractional Abundance (X(CS)) | Reference(s) |

| TMC-1 | Dark Cloud | 1.0 x 10¹³ - 1.0 x 10¹⁴ | 10⁻⁹ - 10⁻⁸ | [3][4][5][6] |

| Orion-KL | Hot Molecular Core | ~1.4 x 10¹⁵ | 10⁻⁹ - 10⁻⁸ | [7][8] |

| Sgr B2(M) | Giant Molecular Cloud | 1.0 x 10¹⁵ - 1.0 x 10¹⁶ | 10⁻⁹ - 10⁻⁸ | [9] |

| Sgr B2(N) | Hot Molecular Core | 1.0 x 10¹⁵ - 1.0 x 10¹⁶ | >10⁻⁹ | [9] |

Experimental Protocols for Interstellar CS Detection

The detection of interstellar CS relies on millimeter and submillimeter astronomy. The general protocol involves observing the target source with a radio telescope equipped with a sensitive spectrometer tuned to the specific frequency of a CS rotational transition.

General Observational Procedure

-

Target Selection: Identify an astronomical source of interest, such as a molecular cloud, star-forming region, or protoplanetary disk.

-

Frequency Setup: Tune the receiver to the rest frequency of the desired CS transition (see Table 1). The observed frequency will be Doppler shifted due to the relative motion of the source.

-

Observing Mode: Common observing modes include position switching, where the telescope alternates between the source and a nearby emission-free region, and frequency switching, where the receiver frequency is rapidly shifted.

-

Calibration: Observe a calibration source with a known flux density to calibrate the instrumental response and convert the observed antenna temperatures to a standard flux density scale (e.g., Janskys).

-

Data Acquisition: Integrate on the source for a sufficient amount of time to achieve the desired signal-to-noise ratio.

Telescope-Specific Parameters

IRAM 30m Telescope:

The IRAM 30m telescope is a premier single-dish millimeter-wave observatory.

-

Receivers: The EMIR (Eight MIxer Receiver) allows for simultaneous observations in four frequency bands (3mm, 2mm, 1.3mm, and 0.9mm).

-

Backends: The FTS (Fast Fourier Transform Spectrometer) and WILMA (Wideband Line Multiple Autocorrelator) provide high spectral resolution.[10]

-

Observational Parameters Example (CS J=2-1):

Atacama Large Millimeter/submillimeter Array (ALMA):

ALMA is an interferometer consisting of 66 antennas, providing high angular resolution and sensitivity.

-

Receivers: ALMA has receivers covering a wide range of frequencies, including those of CS transitions.

-

Correlator: The ALMA correlator provides flexible spectral resolution capabilities.

-

Observational Parameters Example (CS J=2-1):

Data Reduction and Analysis

-

Calibration: Apply the calibration data to the raw observational data.

-

Baseline Subtraction: Remove any instrumental or atmospheric baseline from the spectra.

-

Line Fitting: Fit a model profile (e.g., a Gaussian) to the detected spectral line to determine its central frequency, intensity, and width.

-

Column Density and Abundance Calculation: Use the integrated intensity of the line, along with assumptions about the excitation temperature and source geometry, to calculate the column density and fractional abundance of CS. This often involves radiative transfer modeling using codes like RADEX.[15]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key chemical pathways involving CS and a typical observational workflow.

Caption: Chemical pathways for the formation and destruction of interstellar this compound (CS).

Caption: A generalized workflow for the observational detection of interstellar this compound.

Conclusion

The interstellar detection of this compound provides a powerful tool for probing the dense, cold regions of the interstellar medium where stars and planets form. By understanding its spectroscopic properties and employing the detailed observational and analytical techniques outlined in this guide, researchers can continue to unravel the complex interplay of physics and chemistry that governs the evolution of molecular clouds and the origins of stellar and planetary systems. The quantitative data and procedural workflows presented here serve as a valuable resource for professionals engaged in astrochemistry and related fields.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. srd.nist.gov [srd.nist.gov]

- 3. Evolutionary view through the starless cores in Taurus - Deuteration in TMC 1-C and TMC 1-CP | Astronomy & Astrophysics (A&A) [aanda.org]

- 4. A study of the physics and chemistry of TMC-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Gas phase Elemental abundances in Molecular cloudS (GEMS): I. The prototypical dark cloud TMC 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Resolving the chemical substructure of Orion-KL | Astronomy & Astrophysics (A&A) [aanda.org]

- 8. A line confusion-limited millimeter survey of Orion KL - III. Sulfur oxide species | Astronomy & Astrophysics (A&A) [aanda.org]

- 9. Herschel observations of extraordinary sources: full Herschel/HIFI molecular line survey of Sagittarius B2(M) | Astronomy & Astrophysics (A&A) [aanda.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

The Elusive Carbon Monosulfide: An In-depth Technical Review of its Presumed Scarcity in Volcanic Eruptions

For Immediate Release

[City, State] – [Date] – A comprehensive review of existing scientific literature reveals a conspicuous absence of detectable carbon monosulfide (CS) in volcanic emissions. This technical guide, aimed at researchers, scientists, and drug development professionals, delves into the geochemistry of volcanic gases to explore the potential reasons behind the non-detection of this reactive sulfur compound. While other carbon-sulfur molecules like carbonyl sulfide (B99878) (COS) and carbon disulfide (CS₂) are known, albeit minor, components of volcanic plumes, this compound remains conspicuously absent from observational data.

The Composition of Volcanic Gases: A Hostile Environment for this compound

Volcanic eruptions release a complex mixture of gases, the composition of which is dominated by water vapor (H₂O), carbon dioxide (CO₂), and sulfur dioxide (SO₂). These major components create a highly reactive environment characterized by high temperatures and variable oxygen fugacity.

Table 1: Typical Composition of High-Temperature Volcanic Gases

| Gas Species | Typical Concentration Range (mole %) |

| Water Vapor (H₂O) | 30 - 90 |

| Carbon Dioxide (CO₂) | 5 - 40 |

| Sulfur Dioxide (SO₂) | 1 - 25 |

| Hydrogen Sulfide (H₂S) | 0.1 - 10 |

| Hydrogen Chloride (HCl) | 0.1 - 5 |

| Carbon Monoxide (CO) | 0.01 - 2 |

| Hydrogen (H₂) | 0.01 - 2 |

| Nitrogen (N₂) | Trace to minor |

| Argon (Ar) | Trace |

| Carbonyl Sulfide (COS) | Trace |

| Carbon Disulfide (CS₂) | Trace |

| This compound (CS) | Not Detected |

Note: Concentrations are highly variable and depend on magma chemistry, tectonic setting, and eruption style.

The prevailing chemical equilibrium in volcanic plumes strongly favors the formation of more stable sulfur compounds. Thermodynamic modeling of volcanic gas chemistry indicates that under the typical temperature and pressure conditions of magma degassing, the formation of CS is not favored. The high abundance of oxygen donors, primarily from water and carbon dioxide, readily oxidizes any potential precursors or nascent CS molecules.

Potential Formation and Destruction Pathways

While direct evidence is lacking, theoretical pathways for the formation and, more importantly, the rapid destruction of this compound in a volcanic context can be postulated.

The extreme reactivity of the CS radical is a key factor in its presumed scarcity. Any CS formed would likely have a very short lifetime, rapidly reacting with abundant oxidants like atomic oxygen (O) and hydroxyl radicals (OH) to form more stable molecules such as carbon monoxide (CO), sulfur monoxide (SO), and carbonyl sulfide (COS).

Experimental Protocols for Volcanic Gas Analysis: The Challenge of Detecting Transient Species

The standard methodologies for analyzing volcanic gases are not optimized for the detection of highly reactive, short-lived species like this compound.

Direct Sampling and Laboratory Analysis

Direct sampling involves collecting gases in specialized flasks for later analysis in a laboratory.

This method, while providing detailed compositional data, is ill-suited for unstable molecules. The transit time to the laboratory and the potential for reactions within the collection vessel make the preservation of a species like CS highly improbable.

Remote Sensing Techniques

Spectroscopic methods offer the advantage of real-time, remote measurements, which would be more suitable for detecting transient species.

Table 2: Common Remote Sensing Techniques for Volcanic Gas Analysis

| Technique | Target Species | Principle | Suitability for CS Detection |

| Correlation Spectrometry (COSPEC) / Differential Optical Absorption Spectroscopy (DOAS) | SO₂, BrO, OCS | Ultraviolet-Visible Absorption | Potentially feasible, but would require specific, strong absorption features of CS in a spectral region free from interference by other abundant gases. No successful detections have been reported. |

| Fourier Transform Infrared (FTIR) Spectroscopy | H₂O, CO₂, SO₂, HCl, HF, CO, COS | Infrared Absorption/Emission | Could potentially detect CS, but its spectral signatures may be weak and masked by the strong absorption bands of H₂O, CO₂, and SO₂. |

The primary challenge lies in the fact that the spectral signatures of CS may be weak and overshadowed by the dominant signals of other gases. Furthermore, the turbulent and heterogeneous nature of volcanic plumes complicates the interpretation of spectroscopic data.

Conclusion: An Unlikely Constituent of Volcanic Emissions

Based on the current body of scientific knowledge, the natural occurrence of detectable concentrations of this compound in volcanic eruptions is highly unlikely. The chemical environment within a volcanic plume is not conducive to the formation and survival of this reactive molecule. While its transient existence as an intermediate in high-energy chemical reactions within the plume cannot be entirely ruled out, its concentration would be far below the detection limits of current analytical instrumentation.

Future research in this area would necessitate the development of highly sensitive, in-situ analytical techniques capable of detecting trace radicals in harsh environments. However, for the purposes of volcanology, atmospheric science, and toxicology, the focus remains on the more abundant and stable sulfur species that have a measurable impact on the environment and human health.

An In-depth Technical Guide to the Rotational and Vibrational Spectroscopy of Carbon Monosulfide (CS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbon monosulfide (CS) is a transient diatomic molecule of significant interest in astrophysics, chemical physics, and combustion chemistry. Its spectroscopic properties provide a fundamental understanding of its molecular structure, bonding, and reactivity. This technical guide offers a comprehensive overview of the rotational and vibrational spectroscopy of CS, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying principles and workflows. The information is intended to serve as a valuable resource for researchers and professionals engaged in studies involving reactive chemical species and advanced spectroscopic techniques.

Introduction

This compound, isoelectronic with carbon monoxide, is a reactive species that has been extensively studied through various spectroscopic methods. Understanding its rotational and vibrational energy levels is crucial for its detection in interstellar media and for characterizing chemical environments where it is present. This guide delves into the core principles and practical aspects of CS spectroscopy.

Rotational and Vibrational Energy Levels

The rovibrational energy levels of a diatomic molecule like CS in its ground electronic state (X¹Σ⁺) can be described by the Dunham expansion, which is a power series in the vibrational (v) and rotational (J) quantum numbers. The energy levels, typically expressed in wavenumbers (cm⁻¹), are given by:

E(v, J) = G(v) + Fv(J)

where G(v) is the vibrational term and Fv(J) is the rotational term.

The vibrational term is given by: G(v) = ωe(v + 1/2) - ωe xe(v + 1/2)² + ωe ye(v + 1/2)³ + ...

The rotational term is given by: Fv(J) = Bv J(J + 1) - Dv J²(J + 1)² + ...

where:

-

ωe is the harmonic vibrational frequency.

-

ωe xe, ωe ye are the anharmonicity constants.

-

Bv is the rotational constant for a given vibrational state.

-

Dv is the centrifugal distortion constant.

The rotational constant Bv depends on the vibrational state: Bv = Be - αe(v + 1/2) + ...

where Be is the equilibrium rotational constant and αe is the vibration-rotation interaction constant.

Quantitative Spectroscopic Data

The following tables summarize the key rotational and vibrational constants for the most abundant isotopologues of this compound in its ground electronic state (X¹Σ⁺).

Dunham Coefficients for ¹²C³²S

Dunham coefficients provide a comprehensive description of the rovibrational energy levels of a diatomic molecule.

| Coefficient | Value (cm⁻¹) |

| Y₁₀ (≈ ωe) | 1285.158 |

| Y₂₀ (≈ -ωe xe) | -6.508 |

| Y₀₁ (≈ Be) | 0.8200462 |

| Y₁₁ (≈ -αe) | -0.00593 |

| Y₀₂ (≈ -De) | -1.35 x 10⁻⁶ |

Rotational and Vibrational Constants for CS Isotopologues

This table provides a comparison of the fundamental spectroscopic constants for various isotopologues of CS.

| Constant | ¹²C³²S | ¹³C³²S | ¹²C³⁴S |

| Vibrational Constants (cm⁻¹) | |||

| ωe | 1285.16 | 1265.88 | 1277.30 |

| ωe xe | 6.51 | 6.28 | 6.43 |

| Rotational Constants (cm⁻¹) | |||

| Be | 0.820046 | 0.785231 | 0.803328 |

| αe | 0.00593 | 0.00569 | 0.00581 |

| Internuclear Distance (Å) | |||

| re | 1.5349 | 1.5349 | 1.5349 |

Experimental Protocols

The transient nature of this compound necessitates specific experimental techniques for its generation and spectroscopic analysis.

Generation of this compound

A common method for producing gas-phase CS for spectroscopic studies is through an electric discharge in carbon disulfide (CS₂) vapor.[1]

Protocol:

-

Precursor Preparation: A dilute mixture of CS₂ in a carrier gas (e.g., Argon) is prepared. A typical mixing ratio is approximately 1% CS₂ in Ar.

-

Electric Discharge: The gas mixture is passed through a quartz tube subjected to a high-voltage AC or pulsed DC discharge. Typical discharge parameters are a voltage of a few kilovolts and a current in the milliampere range. The discharge dissociates the CS₂ molecules, producing CS radicals.

-

Flow Control: The flow rates of the precursor gas mixture are controlled using mass flow controllers to maintain a stable pressure within the discharge tube, typically in the range of a few hundred millitorr.

Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique ideal for determining the rotational constants of molecules with high precision.

Experimental Setup:

-

Microwave Source: A klystron or a solid-state Gunn oscillator is used to generate tunable microwave radiation.

-

Absorption Cell: The gas mixture containing CS is continuously flowed through a long absorption cell (typically several meters in length) made of a material transparent to microwaves (e.g., glass or waveguide).

-

Detector: A crystal detector or a superheterodyne receiver is used to detect the microwave power transmitted through the absorption cell.

-

Modulation and Lock-in Detection: Stark modulation is often employed to enhance sensitivity. An electric field is applied across the gas, which splits the rotational energy levels (Stark effect). The microwave frequency is swept, and the absorption signal is detected at the modulation frequency using a lock-in amplifier.

Protocol:

-

System Evacuation: The absorption cell is evacuated to a high vacuum.

-

Sample Introduction: The gas mixture containing CS from the discharge tube is continuously flowed through the absorption cell. The pressure is maintained at a few tens of millitorr to minimize pressure broadening of the spectral lines.

-

Frequency Scan: The microwave source is swept across the frequency range where rotational transitions are predicted to occur.

-

Data Acquisition: The detector signal is recorded as a function of frequency. The resulting spectrum shows sharp absorption lines corresponding to the rotational transitions of CS.

-

Data Analysis: The frequencies of the observed transitions are measured with high accuracy and are then fitted to the appropriate Hamiltonian to determine the rotational constants (Bv) and centrifugal distortion constants (Dv).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to measure the vibrational and rovibrational transitions of molecules.

Experimental Setup:

-

FTIR Spectrometer: A commercial FTIR spectrometer equipped with a high-resolution interferometer.

-

Infrared Source: A Globar or silicon carbide source provides broadband infrared radiation.

-

Gas Cell: A multi-pass gas cell (e.g., a White cell) is used to achieve a long optical path length (several meters) for the infrared beam to interact with the low-concentration CS sample. The cell is equipped with windows transparent to infrared radiation (e.g., KBr or ZnSe).

-

Detector: A liquid-nitrogen-cooled mercury cadmium telluride (MCT) detector is commonly used for its high sensitivity in the mid-infrared region.

Protocol:

-

Background Spectrum: A background spectrum is recorded with the evacuated gas cell to account for the absorption of atmospheric gases (e.g., CO₂, H₂O) and the instrumental response.

-

Sample Introduction: The gas mixture containing CS is flowed into the gas cell.

-

Sample Spectrum: A spectrum of the CS sample is recorded by co-adding multiple interferograms to improve the signal-to-noise ratio.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to obtain the absorbance spectrum of CS.

-

Data Analysis: The positions and intensities of the rovibrational lines in the spectrum are analyzed to determine the vibrational band origins and the rotational constants for the ground and vibrationally excited states.

Laser-Induced Fluorescence (LIF) Spectroscopy

LIF is a highly sensitive and selective technique for detecting transient species like CS. It involves exciting the molecule to a higher electronic state with a laser and detecting the subsequent fluorescence.

Experimental Setup:

-

Tunable Laser System: A tunable pulsed laser, such as a dye laser pumped by a Nd:YAG laser or an optical parametric oscillator (OPO), is used to excite a specific rovibronic transition in CS.

-

Vacuum Chamber: The CS molecules are generated in a vacuum chamber, often in a supersonic jet expansion to cool them to low rotational temperatures, which simplifies the resulting spectra.

-

Fluorescence Collection Optics: A lens or a mirror system is used to collect the fluorescence emitted by the excited CS molecules at a right angle to the laser beam.

-

Spectrometer/Filter: The collected fluorescence is passed through a monochromator or a bandpass filter to spectrally resolve it or to isolate a specific fluorescence band.

-

Detector: A photomultiplier tube (PMT) is used to detect the fluorescence signal.

-

Signal Processing: The PMT signal is processed using a boxcar averager or a digital oscilloscope to record the fluorescence intensity as a function of the laser wavelength (excitation spectrum) or as a function of the emission wavelength (dispersed fluorescence spectrum).

Protocol:

-

Generation and Cooling: CS is produced in a pulsed discharge nozzle and then expanded into a vacuum chamber, forming a supersonic jet. This cools the molecules to very low rotational temperatures.

-

Laser Excitation: The tunable laser is scanned across the wavelength range of an electronic transition of CS (e.g., the A¹Π ← X¹Σ⁺ transition).

-

Fluorescence Detection: The total fluorescence intensity is recorded as a function of the laser wavelength to obtain the LIF excitation spectrum.

-

Dispersed Fluorescence: The laser wavelength is fixed to excite a specific rovibronic level, and the resulting fluorescence is dispersed by a monochromator to obtain the dispersed fluorescence spectrum. This provides information about the vibrational levels of the ground electronic state.

-

Data Analysis: The excitation spectrum provides information about the rovibronic structure of the excited electronic state, while the dispersed fluorescence spectrum reveals the vibrational structure of the ground electronic state.

Visualizations

The following diagrams illustrate key concepts and workflows in the spectroscopy of this compound.

Caption: Energy level diagram illustrating pure rotational and rovibrational transitions.

References

An In-depth Technical Guide to the Molecular Constants of Carbon Monosulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular constants of carbon monosulfide (CS), a diatomic molecule of significant interest in various fields, including astrophysics, chemical synthesis, and materials science. This document summarizes key quantitative data, details the experimental protocols used for their determination, and visualizes the relationships between these constants and the experimental workflows.

Introduction to this compound

This compound (CS) is the sulfur analog of carbon monoxide, consisting of one carbon atom triple-bonded to a sulfur atom.[1] It is a reactive and unstable species under standard conditions, readily polymerizing.[1] However, its transient nature in the gas phase has allowed for extensive spectroscopic studies to determine its fundamental molecular properties. An understanding of these constants is crucial for predicting its behavior in different environments and for its application in various scientific and industrial processes.

Quantitative Molecular Data

The molecular constants of this compound have been extensively studied and are summarized in the following tables. These values are primarily for the most abundant isotopologue, ¹²C³²S.

General Properties

| Property | Value | Reference |

| Molecular Weight | 44.076 g/mol | [2] |

| Bond Length (r₀) | 1.535 Å | [3] |

| Bond Angle | 180° (Linear) | [4] |

| Ground Electronic State | X¹Σ⁺ | [5] |

| Dipole Moment (μ) | 1.958 D | [2][6] |

| Dissociation Energy (D₀) | 7.21 eV | [2] |

| Ionization Energy | 11.330 ± 0.010 eV | [3] |

Spectroscopic Constants of Electronic States

The following table presents the key spectroscopic constants for the ground and several excited electronic states of ¹²C³²S.[2]

| State | Tₑ (cm⁻¹) | ωₑ (cm⁻¹) | ωₑxₑ (cm⁻¹) | Bₑ (cm⁻¹) | αₑ (cm⁻¹) | rₑ (Å) |

| X¹Σ⁺ | 0 | 1285.08 | 6.45 | 0.820046 | 0.00627 | 1.5349 |

| a³Π | 28981.8 | 913.6 | 7.8 | 0.6866 | 0.0075 | 1.716 |

| A¹Π | 38681.9 | 752.8 | 4.95 | 0.6227 | 0.0062 | 1.815 |

| d³Δ | (38895.7) | (1077.3) | (10.66) | (0.7881) | (0.0092) | 1.569 |

| e³Σ⁻ | (45500) | - | - | - | - | - |

| F¹Σ⁺ | 77537 | - | - | - | - | - |

| G¹Σ⁺ | 81347 | 1229 | - | - | - | - |

Values in parentheses are deperturbed constants for perturbed states.

Rotational and Vibrational Constants

The following table provides a more detailed look at the rotational and vibrational constants for the ground electronic state of various isotopologues of this compound.

| Isotopologue | Vibrational State (v) | Rotational Constant (Bᵥ) (MHz) | Centrifugal Distortion (Dᵥ) (kHz) | Reference |

| ¹²C³²S | 0 | 24495.576 | 40.24 | [7] |

| ¹²C³³S | 0 | 24293.3420 | 39.41 | [7] |

| ¹²C³³S | 1 | 24118.0513 | 39.20 | [7] |

| ¹²C³⁴S | 0 | 24103.546 | 38.77 | [7] |

Experimental Protocols

The determination of the molecular constants of this compound relies on high-resolution spectroscopic techniques. Due to its instability, CS is typically produced in situ for these measurements. A common method for producing gaseous CS is through a high-voltage AC electric discharge in carbon disulfide (CS₂) vapor.

Microwave Spectroscopy for Rotational Constants

Microwave spectroscopy is the primary technique for the precise determination of rotational constants and, consequently, the internuclear distance.

Methodology:

-

Sample Preparation: Gaseous this compound is generated by passing a low-pressure stream of carbon disulfide (CS₂) vapor through a high-voltage AC electric discharge.

-

Spectrometer Setup: A typical microwave spectrometer consists of a microwave source (e.g., a klystron or Gunn diode), a sample cell (a waveguide), a detector (e.g., a crystal diode), and a modulation system (e.g., Stark modulation).

-

Data Acquisition: Microwaves are swept across a frequency range. When the microwave frequency matches the energy difference between two rotational levels of the CS molecule, the radiation is absorbed. This absorption is detected and recorded as a spectral line.

-

Analysis: The frequencies of the observed rotational transitions are measured with high precision. For a diatomic molecule like CS, the energy levels of a rigid rotor are given by E = BJ(J+1), where B is the rotational constant and J is the rotational quantum number. The transition frequencies are then used to fit the rotational constant (B) and the centrifugal distortion constant (D). From the rotational constant, the moment of inertia (I) can be calculated, and subsequently, the equilibrium bond length (rₑ) can be determined using the reduced mass of the molecule.

Rotational-Vibrational Spectroscopy

Infrared and Raman spectroscopy are used to study the transitions between different vibrational and rotational energy levels simultaneously, yielding vibrational frequencies and rotational constants for different vibrational states.

Methodology:

-

Sample Preparation: Similar to microwave spectroscopy, gaseous CS is produced in an absorption cell.

-